Cas no 1172486-08-6 (4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)-1-(2,5-dimethylbenzenesulfonyl)piperidine)

4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)-1-(2,5-dimethylbenzenesulfonyl)piperidine 化学的及び物理的性質
名前と識別子
-
- 4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)-1-(2,5-dimethylbenzenesulfonyl)piperidine
- SR-01000923631-1
- 1172486-08-6
- VU0648414-1
- F5597-0103
- 2-cyclopropyl-5-(1-((2,5-dimethylphenyl)sulfonyl)piperidin-4-yl)-1,3,4-oxadiazole
- AKOS024514990
- 2-cyclopropyl-5-[1-(2,5-dimethylphenyl)sulfonylpiperidin-4-yl]-1,3,4-oxadiazole
- SR-01000923631
-
- インチ: 1S/C18H23N3O3S/c1-12-3-4-13(2)16(11-12)25(22,23)21-9-7-15(8-10-21)18-20-19-17(24-18)14-5-6-14/h3-4,11,14-15H,5-10H2,1-2H3
- InChIKey: ZHRAUFLPCHIGBO-UHFFFAOYSA-N
- ほほえんだ: S(C1C=C(C)C=CC=1C)(N1CCC(C2=NN=C(C3CC3)O2)CC1)(=O)=O
計算された属性
- せいみつぶんしりょう: 361.14601278g/mol
- どういたいしつりょう: 361.14601278g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 6
- 重原子数: 25
- 回転可能化学結合数: 4
- 複雑さ: 567
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 84.7Ų
- 疎水性パラメータ計算基準値(XlogP): 2.5
4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)-1-(2,5-dimethylbenzenesulfonyl)piperidine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F5597-0103-2μmol |
4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)-1-(2,5-dimethylbenzenesulfonyl)piperidine |
1172486-08-6 | 2μmol |
$85.5 | 2023-09-09 | ||
Life Chemicals | F5597-0103-30mg |
4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)-1-(2,5-dimethylbenzenesulfonyl)piperidine |
1172486-08-6 | 30mg |
$178.5 | 2023-09-09 | ||
Life Chemicals | F5597-0103-75mg |
4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)-1-(2,5-dimethylbenzenesulfonyl)piperidine |
1172486-08-6 | 75mg |
$312.0 | 2023-09-09 | ||
Life Chemicals | F5597-0103-4mg |
4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)-1-(2,5-dimethylbenzenesulfonyl)piperidine |
1172486-08-6 | 4mg |
$99.0 | 2023-09-09 | ||
Life Chemicals | F5597-0103-1mg |
4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)-1-(2,5-dimethylbenzenesulfonyl)piperidine |
1172486-08-6 | 1mg |
$81.0 | 2023-09-09 | ||
Life Chemicals | F5597-0103-5mg |
4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)-1-(2,5-dimethylbenzenesulfonyl)piperidine |
1172486-08-6 | 5mg |
$103.5 | 2023-09-09 | ||
Life Chemicals | F5597-0103-50mg |
4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)-1-(2,5-dimethylbenzenesulfonyl)piperidine |
1172486-08-6 | 50mg |
$240.0 | 2023-09-09 | ||
Life Chemicals | F5597-0103-20μmol |
4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)-1-(2,5-dimethylbenzenesulfonyl)piperidine |
1172486-08-6 | 20μmol |
$118.5 | 2023-09-09 | ||
Life Chemicals | F5597-0103-15mg |
4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)-1-(2,5-dimethylbenzenesulfonyl)piperidine |
1172486-08-6 | 15mg |
$133.5 | 2023-09-09 | ||
Life Chemicals | F5597-0103-5μmol |
4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)-1-(2,5-dimethylbenzenesulfonyl)piperidine |
1172486-08-6 | 5μmol |
$94.5 | 2023-09-09 |
4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)-1-(2,5-dimethylbenzenesulfonyl)piperidine 関連文献
-
Ganghua Xiang,Lushuang Zhang,Junnan Chen,Bingsen Zhang,Zhigang Liu Nanoscale, 2021,13, 18140-18147
-
Valentina Guerra,Chaoying Wan,Volkan Degirmenci,Jeremy Sloan,Dimitris Presvytis,Tony McNally Nanoscale, 2018,10, 19469-19477
-
Puja Panwar Hazari,Anil Kumar Mishra,Béatrice Vergier RSC Adv., 2015,5, 60161-60171
-
Yuxi Liu,Xiaoming Qiu,Xiaobin Liu,Yongchang Liu,Li-Zhen Fan J. Mater. Chem. A, 2018,6, 8750-8756
-
Abdel Rahman Abdel Fattah,Sarah Mishriki,Tobias Kammann,Rakesh P. Sahu,Fei Geng Biomater. Sci., 2018,6, 683-694
-
Jessica J. Miller,Christian Gaiddon,Tim Storr Chem. Soc. Rev., 2020,49, 6995-7014
-
Christopher D. Roland,Tianyu Zhang,Sudarsan VenkatRamani,Ion Ghiviriga,Adam S. Veige Chem. Commun., 2019,55, 13697-13700
-
David J. Miller,Fanglei Yu,David W. Knight,Rudolf K. Allemann Org. Biomol. Chem., 2009,7, 962-975
-
Ali Reza Sardarian,Iman Dindarloo Inaloo RSC Adv., 2015,5, 76626-76641
-
Guofu Zhang,Yiyong Zhao,Chengrong Ding Org. Biomol. Chem., 2019,17, 7684-7688
4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)-1-(2,5-dimethylbenzenesulfonyl)piperidineに関する追加情報
4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)-1-(2,5-dimethylbenzenesulfonyl)piperidine (CAS 1172486-08-6): A Comprehensive Overview
4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)-1-(2,5-dimethylbenzenesulfonyl)piperidine (CAS 1172486-08-6) is a specialized organic compound that has garnered significant attention in pharmaceutical and chemical research. This compound features a unique molecular structure combining a piperidine core with a 1,3,4-oxadiazole ring and a 2,5-dimethylbenzenesulfonyl group, making it a valuable scaffold for drug discovery and development.
The cyclopropyl-1,3,4-oxadiazole moiety in this compound is particularly noteworthy, as it contributes to enhanced metabolic stability and bioavailability—key factors in modern drug design. Researchers are increasingly focusing on such heterocyclic compounds due to their potential in addressing challenging therapeutic targets. The presence of the 2,5-dimethylbenzenesulfonyl group adds further complexity to the molecule's pharmacological profile, potentially influencing its receptor binding characteristics.
Current pharmaceutical trends emphasize the importance of piperidine derivatives in central nervous system (CNS) drug development. The structural features of CAS 1172486-08-6 suggest potential applications in neurological disorders, though specific therapeutic indications would require extensive clinical validation. The compound's molecular weight of approximately 361.45 g/mol and its balanced lipophilicity make it particularly interesting for blood-brain barrier penetration studies.
From a synthetic chemistry perspective, 4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)-1-(2,5-dimethylbenzenesulfonyl)piperidine represents an interesting case study in modern heterocyclic chemistry. The compound's synthesis typically involves multiple steps, including the formation of the 1,3,4-oxadiazole ring through cyclization reactions, followed by selective sulfonylation of the piperidine nitrogen. These synthetic challenges make it a valuable target for methodological development in organic synthesis.
The pharmaceutical industry's growing interest in sulfonamide-containing compounds has brought additional attention to this molecule. The 2,5-dimethylbenzenesulfonyl group in particular may contribute to enhanced target selectivity and reduced off-target effects, which are crucial considerations in contemporary drug design. These properties align well with current demands for more precise and safer therapeutic agents.
Analytical characterization of CAS 1172486-08-6 typically involves advanced techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography when crystalline forms can be obtained. The compound's purity profile is particularly important for research applications, with HPLC methods being commonly employed for quality control purposes. These analytical aspects are critical for researchers working with this compound in various applications.
In the context of recent advances in medicinal chemistry, the structural features of 4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)-1-(2,5-dimethylbenzenesulfonyl)piperidine suggest potential as a kinase inhibitor scaffold. The 1,3,4-oxadiazole ring system is known to participate in key hydrogen bonding interactions with protein targets, while the piperidine moiety can provide optimal spatial orientation for binding. Such properties are highly sought after in current drug discovery programs.
The compound's stability under various conditions is another area of research interest. Preliminary data suggest that CAS 1172486-08-6 demonstrates reasonable stability in physiological pH ranges, though detailed stability studies would be necessary for specific applications. This characteristic is particularly important for pharmaceutical formulations and storage considerations.
From a commercial perspective, 4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)-1-(2,5-dimethylbenzenesulfonyl)piperidine is primarily available as a research chemical for investigative purposes. The compound's current applications focus on basic research and drug discovery rather than direct therapeutic use. However, its unique structural features make it a valuable tool for studying structure-activity relationships in medicinal chemistry.
Future research directions for this compound may include exploration of its potential in addressing emerging therapeutic needs, such as neurodegenerative diseases or specific cancer targets. The versatility of the piperidine-oxadiazole-sulfonamide scaffold suggests numerous possibilities for structural modification and optimization, keeping this compound relevant in ongoing pharmaceutical research efforts.
For researchers working with CAS 1172486-08-6, proper handling procedures should always be followed, including the use of appropriate personal protective equipment and working in well-ventilated areas. While not classified as hazardous under standard conditions, all chemicals should be treated with respect and handled according to established laboratory safety protocols.
The intellectual property landscape surrounding 4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)-1-(2,5-dimethylbenzenesulfonyl)piperidine is an important consideration for commercial applications. Researchers should conduct thorough patent searches before developing this compound for specific applications to avoid infringement issues. The compound may be covered by various patents depending on its intended use and specific derivatives.
In summary, 4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)-1-(2,5-dimethylbenzenesulfonyl)piperidine (CAS 1172486-08-6) represents an intriguing example of modern medicinal chemistry with potential applications in drug discovery and development. Its unique combination of piperidine, 1,3,4-oxadiazole, and benzenesulfonyl moieties offers numerous possibilities for structural optimization and biological evaluation, making it a compound of continuing interest to the pharmaceutical research community.
1172486-08-6 (4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)-1-(2,5-dimethylbenzenesulfonyl)piperidine) 関連製品
- 2138521-10-3(3-chloro-5-fluoro-4-(2-fluoroethoxy)aniline)
- 866728-01-0(5-(2-fluorophenyl)methyl-7,8-dimethoxy-3-(4-methylphenyl)-5H-pyrazolo4,3-cquinoline)
- 869308-40-7(N-(15,16-Dihydroxy-4,7,10,13-tetraoxahexadecyl)-2,2,2-trifluoroacetamide)
- 1339138-20-3(N-Acetyl-2-methyl-1,3-propanediamine)
- 29852-55-9(Acetylglycyl-L-leucine)
- 75010-39-8(Benzeneethanol, 3,4-dimethoxy-, 4-methylbenzenesulfonate)
- 946360-06-1(methyl 2-(5,6-dihydro-1,4-dioxine-2-amido)-1,3-benzothiazole-6-carboxylate)
- 191152-70-2(methyl 3-chloro-3-(4-methylphenyl)-2-oxopropionate)
- 1936130-77-6(2-(6-methylpyridin-2-yl)acetaldehyde)
- 866017-87-0(2-[(5-acetyl-4-methylpyrimidin-2-yl)sulfanyl]acetic acid)




